molecular formula C9H11NO4S B2903194 methyl 2-(4-aminobenzenesulfonyl)acetate CAS No. 226398-21-6

methyl 2-(4-aminobenzenesulfonyl)acetate

Cat. No.: B2903194
CAS No.: 226398-21-6
M. Wt: 229.25
InChI Key: MNCLAGZQUDFQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-aminobenzenesulfonyl)acetate is an organic compound with the molecular formula C9H11NO4S and a molecular weight of 229.26 g/mol . It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an amino group and an ester group. This compound is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-aminobenzenesulfonyl)acetate typically involves the reaction of 4-aminobenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminobenzenesulfonyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-aminobenzenesulfonyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-aminobenzenesulfonyl)acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amino group may also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-nitrobenzenesulfonyl)acetate
  • Methyl 2-(4-methylbenzenesulfonyl)acetate
  • Methyl 2-(4-chlorobenzenesulfonyl)acetate

Uniqueness

Methyl 2-(4-aminobenzenesulfonyl)acetate is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents on the benzene ring .

Properties

IUPAC Name

methyl 2-(4-aminophenyl)sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-14-9(11)6-15(12,13)8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCLAGZQUDFQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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